molecular formula C7H10F6O B8025362 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

Cat. No.: B8025362
M. Wt: 224.14 g/mol
InChI Key: QGISQGYDBLLMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is an organic compound with the molecular formula C7H10F6O. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce various alcohol derivatives .

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form stable interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable chemical performance .

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGISQGYDBLLMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(CC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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